molecular formula C5H8N2O B6284320 3-(3-methyl-3H-diazirin-3-yl)propanal CAS No. 851961-10-9

3-(3-methyl-3H-diazirin-3-yl)propanal

Cat. No.: B6284320
CAS No.: 851961-10-9
M. Wt: 112.13 g/mol
InChI Key: ZGRVTNQAZFVQHA-UHFFFAOYSA-N
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Description

A Valuable Player in Photoaffinity Labeling (PAL)

Photoaffinity labeling (PAL) is a powerful technique used to identify and study interactions between molecules, particularly between small molecules and proteins or between different proteins. mdpi.com This method employs a "photoaffinity probe," a molecule that contains a photoreactive group. When activated by light of a specific wavelength, this group forms a highly reactive intermediate that can covalently bind to nearby molecules. mdpi.com

The compound 3-(3-methyl-3H-diazirin-3-yl)propanal is a prime example of such a probe. Its diazirine ring is the photoreactive component. Upon irradiation with UV light, typically around 350-360 nm, the diazirine ring loses nitrogen gas to generate a highly reactive carbene. rsc.orgresearchgate.net This carbene can then form a covalent bond with a wide range of amino acid residues within the binding site of a target protein, effectively "tagging" it for identification and further study. rsc.orgvu.nl

The use of PAL, and specifically probes like this compound, offers a significant advantage over other methods for studying molecular interactions. It allows for the capture of transient or weak interactions that might be difficult to detect using other techniques. acs.org The covalent nature of the bond formed ensures a stable complex that can withstand purification and analysis procedures. mdpi.com

The Rise of Diazirine-Based Photoreactive Units

The journey to the widespread use of diazirines in PAL has been one of scientific innovation. Early photoaffinity labels included groups like aryl azides and benzophenones. mdpi.combeilstein-journals.org While effective, these groups have certain limitations. Aryl azides, for instance, can be less stable and may require shorter wavelength UV light for activation, which can be damaging to biological samples. rsc.org

Diazirines, particularly 3-aryl-3-(trifluoromethyl)diazirines, were introduced as a superior alternative. beilstein-journals.org Their key advantages include:

Small Size: The diazirine group is compact, minimizing the perturbation of the probe's binding to its target. mdpi.comvu.nl

High Reactivity of the Carbene: The generated carbene is highly reactive and can insert into a variety of chemical bonds, including strong C-H bonds, leading to efficient crosslinking. rsc.org

Stability: Diazirines are generally stable in the dark and to a range of chemical conditions, making them versatile for various experimental setups. rsc.orgnih.gov

Favorable Activation Wavelength: They are activated by long-wavelength UV light (around 350 nm), which is less damaging to proteins and cells. rsc.orgresearchgate.net

The development of diaziridine synthesis, first reported in the late 1950s, paved the way for their use as precursors to diazirines. researchgate.net The subsequent evolution of synthetic methods has made a wide array of diazirine-containing probes accessible to the scientific community. acs.org

The Power of the Diazirine-Aldehyde Combination

The true strength of this compound lies in its bifunctional nature. It combines the photoreactive diazirine with a versatile aldehyde group. This dual functionality allows for a two-stage approach to studying molecular interactions.

First, the diazirine group is used for photo-crosslinking, as described above. Once the probe is covalently attached to its target, the aldehyde group becomes available for a second chemical reaction. Aldehydes can readily react with various nucleophiles, such as amines, to form stable linkages. This property can be exploited in several ways:

Attachment of Reporter Tags: The aldehyde can be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This facilitates the detection, visualization, and purification of the labeled protein.

Bioorthogonal Ligation: The aldehyde can participate in bioorthogonal "click" reactions, allowing for the specific and efficient attachment of other molecules in a complex biological environment.

This combination of a photoreactive "capture" group and a chemically reactive "handle" makes this compound a highly versatile tool for a wide range of applications in chemical biology.

Probing the Proteome with Reactive Chemical Entities

The use of reactive chemical entities like this compound is part of a broader research paradigm aimed at interrogating the proteome—the entire set of proteins expressed by a cell or organism. nih.govyoutube.com These "chemical probes" are small molecules designed to interact with specific proteins or classes of proteins, providing valuable information about their function, localization, and interactions. nih.govnih.gov

This approach is complementary to genetic methods like RNA interference (RNAi). nih.gov While genetic techniques can reveal the consequences of removing a protein, chemical probes allow for the direct study of protein function in real-time and can be used to investigate the roles of specific protein activities. nih.govyoutube.com

The development of diverse chemical probes, including those with photoreactive groups, has been instrumental in:

Target Identification: Identifying the specific protein targets of drugs and other bioactive molecules. acs.org

Enzyme Profiling: Studying the activity of enzymes in their native cellular environment.

Mapping Protein-Protein Interactions: Uncovering the complex networks of interactions that govern cellular processes. rsc.org

The ongoing development of novel and more sophisticated chemical probes, including bifunctional molecules like this compound, continues to push the boundaries of our understanding of biology.

Interactive Data Tables

Table 1: Properties of Common Photoreactive Groups

Photoreactive GroupActivating Wavelength (nm)Reactive IntermediateKey AdvantagesKey Disadvantages
Diazirine ~350-360 mdpi.comrsc.orgCarbene rsc.orgSmall size, high reactivity, chemically stable mdpi.comrsc.orgnih.govCan isomerize to linear diazo intermediates nih.govacs.org
Aryl Azide (B81097) <300 rsc.orgNitrene rsc.orgEasy to synthesize rsc.orgRequires short-wavelength UV, potential for side reactions rsc.org
Benzophenone ~350-360 mdpi.comTriplet Carbonyl rsc.orgActivated by long-wavelength UV mdpi.comLonger irradiation time may be needed rsc.org

Table 2: Applications of this compound in Research

Research AreaSpecific ApplicationReference
Target Identification Covalently capturing the protein targets of small molecule drugs. acs.org
Protein-Protein Interaction Mapping Identifying binding partners in protein complexes. rsc.org
Enzyme Active Site Probing Mapping the binding site of an enzyme inhibitor. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

851961-10-9

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3-(3-methyldiazirin-3-yl)propanal

InChI

InChI=1S/C5H8N2O/c1-5(6-7-5)3-2-4-8/h4H,2-3H2,1H3

InChI Key

ZGRVTNQAZFVQHA-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCC=O

Purity

93

Origin of Product

United States

Advanced Synthetic Methodologies for 3 3 Methyl 3h Diazirin 3 Yl Propanal and Its Precursors

Convergent and Divergent Synthetic Routes to the 3-Methyl-3H-diazirine Core

The construction of the 3-methyl-3H-diazirine core is a critical step in the synthesis of the target molecule. Diazirines are three-membered heterocyclic compounds containing a nitrogen-nitrogen double bond, isomeric with diazo compounds but often preferred as carbene precursors due to their greater stability and smaller size. wikipedia.org Their synthesis typically begins from corresponding ketones, which for the 3-methyl-3H-diazirine core would be a methyl ketone derivative. wikipedia.orgnih.gov

Synthetic strategies can be broadly categorized as either convergent, where major fragments are prepared separately and then combined, or divergent, where a common intermediate is used to generate a variety of related structures. For 3-(3-methyl-3H-diazirin-3-yl)propanal, a common strategy involves the synthesis of a suitable ketone precursor, such as 5-oxohexanal (B8756871) (or a protected version), which is then converted to the diazirine. This approach allows for the late-stage formation of the highly reactive diazirine ring.

Alternative routes, such as the Graham reaction, can form halogenated diazirines from amidines in a one-pot process, which can then be functionalized. wikipedia.org However, the most established route for aliphatic diazirines like the 3-methyl-3H-diazirine involves the formation and subsequent oxidation of a diaziridine intermediate. wikipedia.orgmdpi.com

The cornerstone of modern aliphatic diazirine synthesis is the transformation of a ketone into a diaziridine, a saturated three-membered ring with two nitrogen atoms, followed by oxidation. mdpi.comwikipedia.org

Diaziridine Formation: There are two primary methods for converting a ketone to a diaziridine:

Direct Amination and Cyclization: This is the most common approach for aliphatic diaziridines. mdpi.com It involves reacting the ketone with ammonia (B1221849) (or a primary amine) and an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA). wikipedia.org The reaction proceeds through the in-situ formation of an aminal, which then undergoes intramolecular cyclization to yield the diaziridine. wikipedia.org This method is often performed as a one-pot synthesis. nih.gov

Oxime-Based Route: An alternative pathway involves the initial conversion of the ketone to its corresponding oxime by reacting it with hydroxylammonium chloride. wikipedia.org The oxime is then typically activated by conversion to a better leaving group, for example, by tosylation or mesylation. Subsequent treatment of the resulting O-sulfonyl oxime with ammonia leads to the formation of the diaziridine ring. wikipedia.orgnih.gov

Oxidative Dehydrogenation: Once the diaziridine precursor is formed, it is oxidized to the target 3H-diazirine. This dehydrogenation of the N-H bonds to form an N=N double bond is a crucial transformation. mdpi.com A variety of oxidizing agents can be employed for this step, with the choice of reagent often depending on the substrate's functional groups and the desired reaction scale. The oxidation must be carried out under controlled conditions to prevent side reactions or decomposition of the strained diazirine ring. researchgate.net

Table 1: Common Oxidizing Agents for Diaziridine to Diazirine Conversion
Oxidizing AgentTypical ConditionsReference
Silver(I) Oxide (Ag₂O)Often freshly prepared, used in solvents like diethyl ether. nih.govmdpi.comresearchgate.net
Iodine and Triethylamine (I₂/Et₃N)A common and effective system for oxidation. mdpi.comwikipedia.orgresearchgate.net
Manganese Dioxide (MnO₂)A solid oxidant useful for specific substrates. researchgate.net
Jones Reagent (CrO₃/H₂SO₄)A strong oxidizing agent, used in some cases. wikipedia.org
Swern Oxidation Reagents(e.g., Oxalyl chloride, DMSO, Et₃N) Can be used for the oxidation. nih.gov
Molecular Oxygen (O₂)Reported to oxidize diaziridines, sometimes in the presence of a base. researchgate.net

Achieving high yield and purity in diazirine synthesis requires careful optimization of several reaction parameters. The stability of the diaziridine intermediate and the final diazirine product can be limiting factors.

For the synthesis of diaziridines by mixing a carbonyl compound, an amine, and an aminating agent in an aqueous medium, the pH of the reaction mixture is a critical factor influencing the yield. arkat-usa.org Maintaining an optimal pH prevents the decomposition of reagents and intermediates.

The choice of oxidant for the dehydrogenation step is also crucial for purity. For instance, using iodine/triethylamine can sometimes lead to the formation of vinyl iodide byproducts, which arise from the reaction of iodine with the carbene generated from the newly formed diazirine. researchgate.net In such cases, alternative oxidants like silver oxide may be preferred. researchgate.net

Temperature control is another key aspect. While diazirines are more stable than their diazo isomers, they can decompose upon heating to generate carbenes. nih.govacs.org This reactivity necessitates that synthetic and purification steps are often conducted at low temperatures. In the context of creating polymers containing diazirine units, it was noted that increasing the polymerization temperature to 60 °C led to side reactions, presumably from the thermal activation of the diazirine. acs.org The convenience and reliability of diaziridine formation have even enabled the use of automated robotic synthesis for creating diazirine-based compounds. nih.gov

Strategies for Incorporating the Propanal Functional Group

The propanal group (-CH₂CH₂CHO) is highly reactive and susceptible to both oxidation and nucleophilic attack. Its presence complicates the synthetic sequence, particularly during the formation of the diazirine ring, which often involves basic or nucleophilic reagents like ammonia. Therefore, direct synthesis from a starting material already containing a free aldehyde is generally not feasible. The aldehyde functionality is typically introduced late in the synthesis or carried through the sequence in a protected form.

A common and effective strategy is to synthesize a precursor molecule where the aldehyde is present as a more stable functional group, such as an alcohol or a carboxylic acid. This precursor is then converted to the aldehyde in a final, controlled step.

Oxidation of a Primary Alcohol: The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-ol serves as a direct precursor to the target aldehyde. purepeg.com This alcohol can be subjected to controlled oxidation. Reagents for this transformation must be chosen carefully to avoid over-oxidation to the carboxylic acid or reaction with the diazirine ring. Milder oxidation methods are preferred, such as:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. Swern conditions are known to be effective for oxidizing diaziridine intermediates. nih.gov

Dess-Martin Periodinane (DMP): A mild and selective reagent for oxidizing primary alcohols to aldehydes at room temperature.

Pyridinium Chlorochromate (PCC): A classic reagent for this transformation, though care must be taken with chromium disposal.

Reduction of a Carboxylic Acid Derivative: An alternative approach begins with 3-(3-methyl-3H-diazirin-3-yl)propanoic acid or its ester. biosynth.comsynthonix.com The carboxylic acid can be converted to an activated derivative (e.g., an acid chloride or Weinreb amide) and then selectively reduced to the aldehyde using reagents like lithium tri-tert-butoxyaluminum hydride (LBAL) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

To circumvent the reactivity of the aldehyde, a protection-deprotection strategy is often essential. pressbooks.pub This involves masking the aldehyde as a less reactive functional group that is stable to the conditions of diazirine synthesis and can be easily removed later to regenerate the aldehyde. libretexts.orgjove.com

Acetals as Protecting Groups: The most common protecting groups for aldehydes are acetals, particularly cyclic acetals formed with diols like ethylene (B1197577) glycol. pressbooks.pub

Protection: The aldehyde is reacted with a diol (e.g., ethylene glycol) under acidic catalysis to form a cyclic acetal (B89532). This group is highly stable in neutral to strongly basic and nucleophilic environments, which are characteristic of diaziridine synthesis. pressbooks.publibretexts.org Therefore, a precursor like 5,5-(ethylenedioxy)hexan-2-one could be used as the starting ketone for diazirine formation.

Stability: Acetals are inert to powerful nucleophiles and bases, such as Grignard reagents and hydride reducing agents, as well as the ammonia and basic conditions used to form the diaziridine ring. jove.comjove.com

Deprotection: The acetal group is easily removed, regenerating the original aldehyde, by treatment with aqueous acid. pressbooks.pubjove.com This step would be one of the final transformations in the total synthesis.

Thioacetals, formed from thiols, are another class of protecting groups. They are particularly robust and stable under both acidic and basic conditions, but their removal requires specific reagents like mercuric chloride. jove.com

Chemo- and Regioselective Synthesis Approaches for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound allows for the creation of versatile chemical tools, for instance, for photoaffinity labeling. rsc.orgmdpi.com Chemo- and regioselectivity are paramount in these syntheses, ensuring that reactions occur at the desired position without affecting other functional groups.

A powerful strategy for creating functionalized derivatives involves starting with a ketone that already bears the desired functionality (or a precursor to it). For example, to create a derivative with an alkyne handle for click chemistry, one could start with a ketone containing an alkyne group. The synthesis of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid is an example of a trifunctional building block created this way, containing a diazirine, an alkyne, and a carboxylic acid. sigmaaldrich.com

Alternatively, a pre-formed diazirine with a reactive handle can be used for further derivatization. 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid is an excellent example of such a platform. biosynth.comaxispharm.com The carboxylic acid group can be selectively transformed into a wide array of other functional groups (amides, esters, etc.) using standard organic chemistry protocols, while leaving the diazirine ring intact. This chemo- and regioselective approach allows for the late-stage diversification of the molecule.

The development of diastereoselective methods for synthesizing substituted diaziridines from simple aldehydes and ketones has also been reported, highlighting the ability to control stereochemistry in these systems. rsc.org Such methods enable the creation of complex, stereochemically defined molecules containing the diaziridine scaffold, which can then be oxidized to the corresponding diazirines.

Analytical Verification Methodologies for Synthetic Intermediates and the Final Compound (excluding basic identification data)

The structural integrity and purity of the synthetic intermediates and the final product, this compound, are confirmed using a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed structural information beyond simple identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are indispensable for the unambiguous structural elucidation of this compound and its precursors. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial confirmation of the structure, two-dimensional (2D) NMR experiments are employed for a more detailed analysis. numberanalytics.comomicsonline.org

¹H NMR: The proton spectrum of this compound is expected to show characteristic signals for the aldehyde proton (a triplet around 9.8 ppm), the methylene (B1212753) protons adjacent to the aldehyde (a triplet of doublets), the methylene protons adjacent to the diazirine ring (a triplet), and the methyl group on the diazirine ring (a singlet).

¹³C NMR: The carbon spectrum will display distinct resonances for the carbonyl carbon of the aldehyde, the carbons of the propyl chain, the quaternary carbon of the diazirine ring, and the methyl carbon. nih.gov

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment is used to establish the connectivity between adjacent protons in the propanal chain, confirming the -CH₂-CH₂-CHO spin system. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for confirming the placement of the methyl group on the diazirine ring and the connection of the propanal chain to the diazirine carbon.

Predicted ¹H and ¹³C NMR Data for this compound

Interactive Table: Predicted NMR Data
Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
1 (-CHO) ~9.8 (t) ~202.0 H1 -> C2, C3
2 (-CH₂CHO) ~2.6 (dt) ~45.0 H2 -> C1, C3
3 (-CH₂-diazirine) ~1.8 (t) ~30.0 H3 -> C2, C4, C5
4 (C-diazirine) - ~25.0 -
5 (-CH₃) ~1.1 (s) ~20.0 H5 -> C4, C3

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the target compound and its intermediates through precise mass determination. Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of the parent ion.

For this compound, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show the molecular ion peak. The fragmentation pattern is expected to include the loss of N₂, a characteristic fragmentation for diazirines, as well as fragmentations corresponding to the propanal chain. nih.gov

Expected HRMS Fragmentation Data

Interactive Table: Predicted HRMS Fragmentation
Compound Precursor Ion (m/z) Key Fragment Ions (m/z) Interpretation
3-(3-methyl-3H-diazirin-3-yl)propan-1-ol [M+H]⁺ [M+H - N₂]⁺ Loss of dinitrogen from the diazirine ring
[M+H - H₂O]⁺ Loss of water from the alcohol
[M+H - N₂ - H₂O]⁺ Sequential loss of dinitrogen and water
This compound [M+H]⁺ [M+H - N₂]⁺ Loss of dinitrogen from the diazirine ring
[M+H - CHO]⁺ Loss of the formyl group
[M+H - N₂ - C₂H₄]⁺ Loss of dinitrogen followed by loss of ethylene

Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the synthesized compounds and for monitoring the progress of reactions. By developing appropriate methods, the presence of starting materials, intermediates, and byproducts can be quantified, ensuring the isolation of a high-purity final product. For volatile compounds like the target aldehyde, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful analytical tool. For less volatile precursors or for purification purposes, HPLC with UV or MS detection is utilized.

Photochemical Reactivity and Mechanistic Elucidation of Carbene and Diazo Intermediate Generation

Photolytic Activation of the Diazirine Ring in 3-(3-methyl-3H-diazirin-3-yl)propanal

The activation of the diazirine ring in this compound is initiated by ultraviolet (UV) light. This process is highly efficient due to the inherent strain of the three-membered ring and the favorable thermodynamics of nitrogen gas evolution. The energy from the absorbed photons excites the diazirine molecule to a higher electronic state, triggering the cleavage of the C-N bonds and subsequent fragmentation.

The photolysis of diazirines, including this compound, is wavelength-dependent. Typically, diazirines exhibit a broad absorption band in the near-UV region, with a maximum absorption wavelength (λmax) around 355 nm. nih.gov Irradiation at or near this wavelength is most effective for inducing the photochemical reaction.

The efficiency of this process can be quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo a specific photochemical event to the number of photons absorbed. Studies on related diazirine compounds have shown that the quantum yield for the decomposition of the diazirine and the formation of the carbene can be influenced by the irradiation wavelength. Shorter wavelengths may favor the direct formation of the carbene, while longer wavelengths might promote isomerization to the diazo intermediate. acs.org The specific quantum yield for this compound would depend on experimental conditions such as solvent and temperature.

Table 1: Wavelength Dependence of Diazirine Photolysis Products

Wavelength (nm)Predominant IntermediateConsequence
~350-365CarbeneDirect insertion and addition reactions. nih.govresearchgate.net
Longer wavelengthsDiazoalkanePotential for different reaction pathways and side products. acs.org

The rate of diazirine depletion and intermediate formation can be monitored over time using spectroscopic techniques. The observed kinetics can be fitted to different models to elucidate the rate constants for each step. researchgate.net For example, time-dependent concentration changes can reveal whether the reaction proceeds primarily through the diazo intermediate or directly to the carbene. researchgate.net

Characterization and Trapping of Reactive Carbene Intermediates

The direct observation and characterization of the highly reactive carbene and diazo intermediates generated from this compound are challenging due to their short lifetimes. However, various techniques have been developed to probe these transient species.

Time-resolved spectroscopic techniques are powerful tools for studying the dynamics of the photochemical reactions of diazirines. Laser flash photolysis, for instance, allows for the generation of the transient species with a short pulse of light and their subsequent detection by monitoring changes in absorption over very short timescales (nanoseconds to microseconds). This technique can provide information on the absorption spectra of the carbene and diazo intermediates, as well as their decay kinetics.

For related systems, the detection of alkyl diazo-compounds has been achieved using time-resolved methods and matrix isolation photochemistry. acs.org In some cases, hyperpolarized NMR spectroscopy has been used to characterize unstable diazo-compounds formed from the photoisomerization of diazirines. acs.org

Table 2: Spectroscopic Techniques for Characterizing Transient Species

TechniqueInformation Obtained
Time-Resolved UV-Vis SpectroscopyAbsorption spectra and decay kinetics of carbene and diazo intermediates.
Time-Resolved Infrared SpectroscopyVibrational modes of transient species, providing structural information.
Matrix Isolation SpectroscopyTrapping and spectroscopic characterization of reactive intermediates at low temperatures. acs.org
Hyperpolarized NMR SpectroscopyCharacterization of unstable diazo-compounds in solution. acs.org

Once formed, the carbene intermediate can undergo intramolecular rearrangements. A common rearrangement for carbenes is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates to the carbene carbon, resulting in the formation of an alkene. The propensity for this rearrangement depends on the structure of the carbene and the reaction conditions.

Computational studies have been employed to understand the energy barriers and pathways for these intramolecular processes. For example, theoretical models can be used to calculate the transition state structures and activation energies for carbene rearrangements. nih.gov

Mechanisms of Intermolecular Reactions of Generated Carbenes with C-H, N-H, and O-H Bonds

The high reactivity of the carbene generated from this compound allows it to participate in a variety of intermolecular reactions, most notably insertion reactions into single bonds.

The insertion of a carbene into a C-H bond is a synthetically useful transformation that forms a new C-C bond. libretexts.org The mechanism of this reaction is generally considered to be a concerted process where the carbene inserts directly into the C-H bond in a single step. This reaction is often non-selective, reacting with various types of C-H bonds present in the surrounding molecules.

Similarly, carbenes readily react with N-H and O-H bonds found in amines, alcohols, and water. These insertion reactions are typically very fast and proceed through a concerted mechanism or via the formation of an ylide intermediate. figshare.comresearchgate.net The reaction with O-H bonds, particularly from water in aqueous solutions, can be a significant competing pathway in biological applications, leading to quenching of the reactive carbene. researchgate.net

Strategies for Molecular Derivatization and Bioconjugation of 3 3 Methyl 3h Diazirin 3 Yl Propanal

Functionalization of the Propanal Aldehyde for Orthogonal Ligation

The aldehyde group of 3-(3-methyl-3H-diazirin-3-yl)propanal serves as a key functional handle for a variety of chemical transformations, enabling the attachment of linkers and reporter groups. These derivatization strategies are crucial for the design of molecular probes for diverse applications in chemical biology.

The reaction of the aldehyde group with primary amines, hydroxylamines, and hydrazines leads to the formation of imines, oximes, and hydrazones, respectively. khanacademy.orgnih.gov These reactions are typically reversible condensations. nih.gov Oxime and hydrazone linkages are particularly useful in bioconjugation due to their relative stability under physiological conditions. nih.gov The formation of these bonds is often catalyzed by aniline (B41778) and is influenced by the pH of the reaction medium. nih.gov

Imines: Formed by the reaction of the aldehyde with a primary amine.

Oximes: Result from the condensation of the aldehyde with a hydroxylamine (B1172632) derivative. khanacademy.org

Hydrazones: Formed by the reaction of the aldehyde with a hydrazine (B178648) derivative. khanacademy.org

The stability of the resulting C=N bond can be influenced by the nature of the substituent on the nitrogen atom. nih.gov

Reductive amination is a powerful method for converting the aldehyde group into a stable secondary or tertiary amine, thereby incorporating a linker. This two-step process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. rsc.orgyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and other borohydride (B1222165) reagents. youtube.comresearchgate.net This method is widely used for the C-N bond formation in the synthesis of various amines. mdpi.com The reaction conditions can be optimized to achieve high yields of the desired amine product. mdpi.com

This strategy allows for the stable attachment of a wide variety of linker molecules containing a primary or secondary amine, which can then be further functionalized for subsequent bioconjugation reactions.

The aldehyde functionality of this compound can be converted to an alkene through reactions with phosphorus ylides (Wittig reaction) or phosphonate (B1237965) carbanions (Horner-Wadsworth-Emmons reaction). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. masterorganicchemistry.com

Wittig Reaction: Involves the reaction of the aldehyde with a phosphonium (B103445) ylide to form an alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com This reaction is versatile, but the removal of the triphenylphosphine (B44618) oxide byproduct can sometimes be challenging. youtube.com

Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgyoutube.com A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.orgyoutube.com The HWE reaction often exhibits high E-selectivity, leading to the preferential formation of the trans-alkene. organic-chemistry.orgwikipedia.org

These olefination reactions provide a means to introduce alkenyl linkers, which can participate in further chemical modifications.

Chemo- and Regioselective Bioconjugation Methodologies for Probe Construction

The strategic functionalization of the aldehyde group of this compound paves the way for its integration into sophisticated bioconjugation strategies. These methods allow for the precise attachment of the diazirine-containing probe to biomolecules of interest.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, selectivity, and biocompatibility. nih.govrsc.orgresearchgate.net To utilize this powerful reaction, the aldehyde group of this compound must first be derivatized to introduce either an azide (B81097) or an alkyne functionality.

For instance, the aldehyde can be reacted with an amine-containing alkyne or azide via reductive amination, as described in section 4.1.2. The resulting alkyne- or azide-functionalized diazirine can then be "clicked" onto a biomolecule that has been correspondingly modified with a terminal azide or alkyne. The CuAAC reaction proceeds rapidly and with high yield, forming a stable triazole linkage. researchgate.nettcichemicals.com This reaction is often carried out in the presence of a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, and a stabilizing ligand. nih.gov

Table 1: Key Features of CuAAC for Bioconjugation

FeatureDescription
High Specificity The reaction is highly specific between azides and terminal alkynes, minimizing side reactions with other functional groups present in biomolecules. nih.gov
High Yield CuAAC reactions typically proceed with very high yields, often approaching quantitative conversion. tcichemicals.com
Biocompatible Conditions The reaction can be performed in aqueous buffers and at physiological pH, making it suitable for modifying sensitive biological molecules. tcichemicals.com
Stable Linkage The resulting 1,2,3-triazole ring is chemically stable and does not interfere with the biological activity of the labeled molecule. tcichemicals.com

N-Hydroxysuccinimide (NHS) esters are widely used reagents for the acylation of primary and secondary amines, forming stable amide bonds. nih.govglenresearch.com To employ this strategy with this compound, the aldehyde group must first be converted into a carboxylic acid. This can be achieved through oxidation of the aldehyde. The resulting carboxylic acid, 3-(3-methyl-3H-diazirin-3-yl)propionic acid, can then be activated to an NHS ester. chemicalbook.compurepeg.com

The activation of the carboxylic acid to the corresponding NHS ester is typically accomplished using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or other carbodiimides in the presence of N-hydroxysuccinimide. amerigoscientific.com The resulting NHS ester is a reactive species that readily couples with primary amines on biomolecules, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide linkage. nih.govglenresearch.com This method provides a robust and efficient way to attach the diazirine probe to proteins and other amine-containing biomolecules. glenresearch.com

Table 2: Steps for NHS Ester Ligation

StepDescription
1. Oxidation The aldehyde group of this compound is oxidized to a carboxylic acid.
2. Activation The resulting carboxylic acid is reacted with N-hydroxysuccinimide and a coupling agent (e.g., DCC) to form the NHS ester. amerigoscientific.com
3. Conjugation The NHS ester is reacted with a primary amine on the target biomolecule to form a stable amide bond. nih.govglenresearch.com

Incorporation of Affinity Tags, Reporter Groups, and Cleavable Linkers

The derivatization of this compound is a key step in transforming it into a potent photoaffinity probe. The aldehyde group can be readily conjugated to molecules containing primary amines, hydrazides, or aminooxy groups, allowing for the attachment of a wide array of functional moieties. These moieties are essential for the subsequent analysis of the covalent adducts formed after photoactivation of the diazirine ring. The choice of the tag or linker depends on the specific experimental goals, such as the purification of labeled proteins, visualization of binding sites, or mass spectrometry-based identification of crosslinked peptides.

A common strategy involves the use of heterobifunctional reagents that contain a reactive group for conjugation to the propanal and a functional tag. For instance, a molecule with a terminal amine can be coupled to the aldehyde via reductive amination to form a stable secondary amine linkage. Alternatively, reaction with a hydrazide- or aminooxy-functionalized tag yields a hydrazone or oxime linkage, respectively. These conjugation methods are well-established and offer high efficiency under mild conditions compatible with the integrity of the diazirine ring.

Biotinylation is a widely employed strategy for the enrichment of proteins that have been covalently modified by a photoaffinity probe. nih.gov The high affinity of biotin (B1667282) for streptavidin is exploited to specifically isolate the biotinylated protein-probe complexes from complex biological mixtures. nih.govnih.gov For this compound, biotin can be introduced by reacting the aldehyde with a biotin derivative containing a reactive handle such as a primary amine (biotin amine), a hydrazide (biotin hydrazide), or an aminooxy group (biotin aminooxy).

Fluorescent tagging allows for the direct visualization of the probe's binding to its target molecules. nih.gov This can be achieved by conjugating the propanal to a fluorescent dye that has been functionalized with an amine, hydrazide, or aminooxy group. A variety of fluorophores with different spectral properties are commercially available, enabling multicolor experiments. The covalent attachment of a fluorescent tag can help in localizing the target protein within cells or tissues and can be used for in-gel fluorescence scanning after SDS-PAGE.

A powerful approach combines the photoaffinity labeling with click chemistry. nih.gov In this strategy, the this compound is first derivatized with a molecule containing a bioorthogonal handle, such as an alkyne or an azide. Following photo-crosslinking to the target protein, a biotin or fluorescent reporter group bearing the complementary azide or alkyne functionality can be attached via a copper(I)-catalyzed or a strain-promoted alkyne-azide cycloaddition reaction. nih.govrsc.orgnih.gov This two-step approach is advantageous as the small bioorthogonal handle is less likely to interfere with the binding of the probe to its target compared to a bulky biotin or fluorescent tag. nih.gov

Tagging Strategy Reagent Type Resulting Linkage Primary Application
Direct BiotinylationBiotin-amine / Biotin-hydrazideSecondary amine / HydrazoneAffinity purification of labeled proteins
Direct Fluorescent TaggingFluorophore-amine / Fluorophore-hydrazideSecondary amine / HydrazoneVisualization of labeled proteins
Two-Step (Click Chemistry)Alkyne-amine -> Azide-Biotin/FluorophoreTriazoleAffinity purification or visualization

Mass spectrometry (MS) is a powerful tool for identifying the specific proteins that are targeted by a photoaffinity probe and for mapping the precise sites of crosslinking. researchgate.netbohrium.com Isotopic labeling strategies are often employed to facilitate the confident identification of probe-modified peptides in complex MS spectra. nih.gov

One common approach is the use of isotopically coded affinity tags. For example, a biotin tag can be synthesized with heavy isotopes (e.g., ¹³C, ¹⁵N) incorporated into its structure. When a 1:1 mixture of the light (natural abundance) and heavy isotopically labeled probes is used, the biotinylated peptides will appear as characteristic doublets in the mass spectrum, separated by a specific mass difference. This unique isotopic signature allows for the unambiguous identification of the labeled peptides from the background of unlabeled peptides.

Another strategy involves the use of isotopically labeled crosslinkers. The this compound itself can be synthesized using isotopically enriched starting materials. For instance, incorporating deuterium (B1214612) atoms into the propyl chain can introduce a specific mass shift.

Furthermore, quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), can be combined with photoaffinity labeling experiments. pnas.org In a SILAC experiment, cells are grown in media containing either normal (light) or heavy isotope-labeled amino acids. The proteomes of cells treated with the photoaffinity probe can then be compared to those of control cells, allowing for the quantification of specific binding events. TMT-based approaches involve the labeling of peptides from different samples with isobaric tags, which allows for the multiplexed analysis of protein abundance. pnas.org

The use of cleavable linkers can also enhance MS-based analysis. A linker that can be cleaved under specific conditions (e.g., by acid or light) can be incorporated between the probe and the affinity tag. This allows for the release of the captured proteins after their isolation, which can facilitate their subsequent analysis by MS.

Isotopic Labeling Method Principle Advantage in MS Analysis
Isotopically Coded Affinity TagsUse of light and heavy versions of an affinity tag (e.g., biotin).Creates a unique isotopic signature (doublet) for labeled peptides, aiding in their identification.
Isotopic Labeling of the ProbeSynthesis of the diazirine probe with incorporated heavy isotopes.Introduces a specific mass shift in the labeled peptides.
SILACMetabolic labeling of proteins with heavy amino acids.Allows for quantitative comparison of protein abundance between probe-treated and control samples.
TMTChemical labeling of peptides with isobaric tags.Enables multiplexed quantitative analysis of protein targets.

Applications in Chemical Biology Research: Molecular Target Identification and Protein Ligand Interactions

Design Principles for Photoaffinity Probes Incorporating 3-(3-methyl-3H-diazirin-3-yl)propanal

The design of effective photoaffinity probes is critical for the successful identification of protein-ligand interactions. The key components of such a probe are the photoreactive group, a ligand that binds to the target, and a reporter tag for detection and enrichment. mdpi.com The diazirine moiety in this compound serves as the photoreactive group, prized for its small size, which minimizes steric hindrance and interference with the natural binding of the ligand to its target protein. iris-biotech.demdpi.comresearchgate.net

Rational design of photoaffinity probes aims to create molecules that retain high affinity and specificity for their intended biological target. This involves strategically placing the this compound moiety onto a known ligand or pharmacophore in a position that does not disrupt its binding properties. nih.gov The goal is to ensure that the probe accurately reports on the genuine interactions of the parent molecule.

Furthermore, the design often includes an additional functional group, such as an alkyne or azide (B81097), to facilitate "click chemistry." iris-biotech.de This allows for the subsequent attachment of a reporter tag, like biotin (B1667282) for affinity purification or a fluorophore for imaging, after the photocrosslinking event. nih.goviris-biotech.de This two-step approach provides greater flexibility and can reduce potential interference from a bulky tag during the initial binding and crosslinking steps.

Spatially restricted photoaffinity labeling leverages the short-lived nature of the carbene generated from the diazirine. princeton.edu This ensures that labeling is confined to the immediate vicinity of the probe's binding site, providing high-resolution information about the protein-ligand interaction interface. nih.gov The labeling radius of diazirine-based probes is estimated to be relatively short, enabling precise mapping of interaction sites. nih.govprinceton.edu

Activity-based photoaffinity labeling (AB-PAL) is a powerful strategy that combines the principles of photoaffinity labeling with activity-based protein profiling. In this approach, the photoaffinity probe is designed to target the active site of an enzyme or a specific functional state of a protein. rug.nl Successful labeling is therefore dependent on the functional state of the target, providing insights into the activity of specific proteins within a complex biological sample. Competition studies, where the system is pre-incubated with a non-probe ligand, can further validate the specificity of the probe for the intended target. nih.gov

Methodological Considerations for In Vitro and Ex Vivo Photoaffinity Labeling Studies

The successful application of photoaffinity probes relies on carefully optimized experimental conditions, both in simplified in vitro systems and more complex ex vivo environments like cell lysates or tissues. nih.goviris-biotech.denih.govmdpi.comnih.gov

The activation of the diazirine group is achieved by irradiation with UV light, typically around 350-365 nm. beilstein-journals.orgnih.govnih.gov The duration and intensity of the UV exposure are critical parameters that need to be optimized. Insufficient irradiation can lead to low labeling efficiency, while excessive exposure can cause non-specific labeling and potential damage to the biological sample. nih.gov

The pH of the environment can also play a role, particularly for alkyl diazirines, as the labeling of acidic residues can be pH-dependent. iris-biotech.denih.gov The protonation state of amino acid side chains can influence their reactivity with the diazo intermediate that can form from the diazirine. nih.gov

Following the photocrosslinking reaction, the covalently labeled proteins must be isolated from the complex biological mixture for identification. nih.gov This is typically achieved through the use of an enrichment handle that was incorporated into the probe design. nih.gov

Biotin is a commonly used enrichment tag due to its high affinity for streptavidin or avidin, which can be immobilized on beads. nih.gov After photocrosslinking and cell lysis, the biotinylated proteins are captured on these beads, allowing for the removal of unlabeled proteins through a series of washing steps. The enriched proteins can then be eluted for subsequent analysis by mass spectrometry. nih.gov

Other enrichment strategies can also be employed, sometimes in combination with techniques like isotopic labeling to aid in the quantitative analysis of protein-probe interactions. nih.gov

Utilization in Proteome-Wide Target Identification and Interactome Mapping

Photoaffinity probes featuring this compound are powerful tools for unbiased, proteome-wide target identification. nih.govnih.gov By applying these probes to whole-cell lysates or even living cells, researchers can identify the full spectrum of proteins that interact with a particular small molecule. nih.govrug.nl This approach, often coupled with quantitative mass spectrometry, is invaluable for understanding the mechanism of action of drugs, identifying off-target effects, and discovering novel therapeutic targets. nih.gov

Interactome mapping extends this concept to delineate the complex network of protein-protein interactions that are influenced by a small molecule. princeton.edu By capturing the binding partners of a probe-labeled protein, it is possible to map out the local protein microenvironment and understand how a small molecule might modulate these interactions. princeton.edu This provides a systems-level view of the cellular response to a chemical probe.

Integration with Quantitative Proteomic Workflows

The identification of proteins captured by this compound-based probes is most powerfully achieved through integration with quantitative proteomic workflows. These workflows typically involve the enrichment of cross-linked protein complexes followed by their digestion into peptides and analysis by mass spectrometry (MS). nih.govresearchgate.net

A general workflow for target identification using a diazirine-based probe can be summarized as follows:

Probe Synthesis: The aldehyde group of this compound is conjugated to a ligand of interest that is known to interact with a protein target. A reporter tag, such as biotin or an alkyne group for click chemistry, is often incorporated into the probe design for later enrichment. nih.gov

Incubation and Cross-linking: The resulting photoaffinity probe is incubated with a complex biological sample, such as a cell lysate or even live cells, to allow binding to its target protein(s). nih.govnih.gov Subsequent exposure to UV light initiates the cross-linking reaction, covalently attaching the probe to its binding partners. nih.gov

Enrichment: The cross-linked protein-probe complexes are then enriched from the complex mixture. If the probe contains a biotin tag, this is typically achieved using streptavidin-coated beads. nih.gov

Proteomic Analysis: The enriched proteins are digested into peptides, usually with an enzyme like trypsin, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Quantitative proteomics techniques are crucial for distinguishing specific targets from non-specifically bound proteins. Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), or label-free quantification (LFQ) can be employed. nih.gov A common strategy involves a competition experiment where the biological sample is co-incubated with the photoaffinity probe and an excess of the unmodified, original ligand. nih.gov Specific target proteins will show a significant reduction in labeling in the presence of the competitor, a pattern that can be precisely quantified by MS. nih.gov

Table 1: Key Steps in a Quantitative Proteomic Workflow for Target Identification

StepDescriptionPurpose
Probe Incubation The this compound-derivatized ligand is incubated with the biological sample.To allow the probe to bind to its specific protein targets.
UV Activation The sample is irradiated with UV light (e.g., 365 nm).To generate the reactive carbene and induce covalent cross-linking to interacting proteins. nih.gov
Lysis & Enrichment Cells are lysed, and probe-protein adducts are purified, often using affinity tags like biotin.To isolate the target proteins from the vast excess of other cellular components. nih.gov
On-Bead Digestion Enriched proteins are proteolytically digested into peptides while still attached to the affinity beads.To prepare the protein sample for mass spectrometry analysis.
LC-MS/MS Analysis The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.To identify the amino acid sequences of the peptides and thus the identity of the captured proteins.
Data Analysis MS data is processed to identify and quantify the proteins enriched by the probe.To determine the specific binding partners of the ligand.

Bioinformatic Analysis for Identification and Validation of Target Proteins

Following the acquisition of mass spectrometry data, sophisticated bioinformatic analysis is essential for identifying and validating the potential protein targets. nih.gov The raw MS/MS spectra are searched against a protein sequence database to identify the peptides present in the sample. nih.gov Software platforms like MaxQuant, Proteome Discoverer, or Scaffold are commonly used for this purpose. nih.gov

The primary output of this analysis is a list of identified proteins. In a quantitative experiment, the relative abundance of each protein across different experimental conditions (e.g., with and without a competitor ligand) is determined. nih.gov True targets of the this compound-derivatized ligand are expected to be significantly enriched in the sample without the competitor and show reduced abundance in the competition control. nih.gov

Validation of these initial "hits" is a critical step to filter out false positives. rsc.org Several criteria and downstream analyses are employed:

Statistical Significance: A statistically significant difference in abundance between the experimental and control groups is a primary filter.

Fold Change: A substantial fold-change in enrichment is another key indicator of a specific interaction.

Cellular Localization and Function: The known or predicted cellular localization and function of the identified proteins are considered. A potential target's function should ideally align with the observed biological effects of the original ligand.

Network Analysis: The identified proteins can be mapped onto known protein-protein interaction networks or signaling pathways. This can reveal functional modules or pathways that are targeted by the ligand. biorxiv.org

Orthogonal Validation: The most promising candidates are typically subjected to orthogonal validation methods. This can include techniques like Western blotting to confirm the enrichment, cellular thermal shift assays (CETSA) to confirm target engagement, or RNA interference (RNAi) to assess the functional consequence of target knockdown. rsc.orgdntb.gov.ua

The integration of these bioinformatic and validation strategies provides a robust framework for confidently identifying the specific molecular targets of a ligand derivatized with this compound.

Elucidation of Ligand Binding Sites and Conformational Changes in Biomolecules

Beyond identifying what a ligand binds to, this compound and similar diazirine probes can provide valuable information about where the ligand binds and how this binding affects the protein's structure. nih.govacs.org

The non-selective nature of the carbene generated from the diazirine means that it will cross-link to the amino acid residues in the immediate vicinity of the probe's binding site. nih.gov After the cross-linked protein is isolated and digested, the site of modification can be pinpointed by mass spectrometry. The cross-linked peptide will have a characteristic mass shift corresponding to the mass of the remnant of the photoactivated probe. Through careful analysis of the MS/MS fragmentation pattern of this modified peptide, the specific amino acid residue that was cross-linked can often be identified. bohrium.com This provides direct evidence for the location of the binding pocket. biosynth.com

Furthermore, photo-cross-linking can be used to study conformational changes in biomolecules. By comparing the cross-linking patterns of a protein in different functional states (e.g., active vs. inactive, or in the presence and absence of an allosteric modulator), it is possible to map regions of the protein that undergo structural rearrangements. acs.org For instance, a study using a diazirine-containing cross-linker, sulfo-SDA, successfully monitored pH-dependent conformational changes in human serum albumin and cytochrome C by quantifying the differential abundance of cross-linked residue pairs under various pH conditions. acs.org This approach, termed quantitative cross-linking mass spectrometry (QCLMS), provides dynamic structural information that is complementary to static methods like X-ray crystallography.

Computational and Theoretical Chemistry Studies of 3 3 Methyl 3h Diazirin 3 Yl Propanal

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of 3-(3-methyl-3H-diazirin-3-yl)propanal. These methods allow for the detailed examination of its electronic landscape and the prediction of its chemical behavior upon photoactivation.

Frontier Molecular Orbital (FMO) Analysis of the Diazirine Moiety

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the reactivity of the diazirine group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. For the diazirine moiety, analysis of these orbitals reveals the electronic transitions that occur upon UV irradiation, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate. The energy gap between the HOMO and LUMO is a critical parameter that influences the wavelength of light required for photoactivation. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of activation. Theoretical calculations can precisely map the electron density distribution in these orbitals, identifying the specific atoms involved in the electronic excitation and subsequent bond-breaking and bond-forming processes.

Prediction of Reactivity and Selectivity in Carbene Insertion Reactions

Upon photoactivation, this compound generates a carbene intermediate. Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of this transient species. The carbene can exist in either a singlet or a triplet state, each with distinct reactivity patterns. Theoretical models can predict the ground state of the carbene and the energy barrier for intersystem crossing.

Furthermore, these calculations can elucidate the selectivity of the carbene's insertion reactions. Carbenes are known to insert into various types of chemical bonds, including C-H, N-H, and O-H bonds. By calculating the activation energies for insertion into different bonds within a target biomolecule, researchers can predict the likely sites of covalent modification. This information is invaluable for designing photoaffinity probes with enhanced selectivity for specific amino acid residues or regions of a protein. For instance, calculations can help in understanding why certain carbenes preferentially react with nucleophilic residues like lysine (B10760008) or arginine.

Molecular Dynamics Simulations of Probe-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between photoaffinity probes like this compound and their biological targets. These simulations model the movement of atoms and molecules over time, offering insights into binding events and conformational changes.

Ligand Docking and Binding Affinity Predictions

Ligand docking is a computational technique used to predict the preferred binding orientation of a small molecule to a larger target molecule, typically a protein. For this compound-derived probes, docking studies can identify potential binding pockets on a target protein. These simulations score different binding poses based on factors like intermolecular forces, providing a static picture of the initial interaction.

Following docking, more computationally intensive methods like free energy calculations can be employed to predict the binding affinity of the probe for its target. These predictions are crucial for assessing the potential efficacy of a probe and for guiding the design of analogs with improved binding characteristics.

Conformational Analysis of Probes in Biological Environments

Once a probe is bound to a biomolecule, its conformation and the conformation of the surrounding biological environment can significantly influence the outcome of the photo-crosslinking reaction. MD simulations can track the conformational dynamics of the probe within the binding site. This analysis reveals the flexibility of the probe and its linker, as well as the accessible regions of the target biomolecule for the reactive carbene to reach upon photoactivation. Understanding the conformational landscape is essential for interpreting crosslinking results and for designing probes with optimal linker lengths and geometries to target specific regions of interest.

Mechanistic Insights from Reaction Pathway Computations

Computational methods can be used to map out the entire reaction pathway of photo-crosslinking, from photoactivation to the final covalent adduct. These calculations provide a detailed, step-by-step understanding of the chemical transformations involved. By calculating the potential energy surface of the reaction, researchers can identify transition states and intermediate species. This allows for the determination of reaction barriers and rate-limiting steps. For the carbene generated from this compound, reaction pathway computations can clarify the mechanisms of insertion into different chemical bonds, helping to explain observed product distributions and regioselectivity. These mechanistic insights are fundamental for the rational design of next-generation photo-crosslinking reagents with tailored reactivity and selectivity.

Characterization of Transition States for Photochemical Decomposition

The photochemical decomposition of diazirines is known to proceed via the formation of a carbene and a diazo intermediate. nih.govrsc.orgresearchgate.netresearchgate.net Upon absorption of light, typically in the UV region, the diazirine ring becomes electronically excited, leading to the cleavage of the C-N and N=N bonds. Computational studies, often employing methods like Complete Active Space Self-Consistent Field (CASSCF) and Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions and characterizing the transition states involved. nih.govresearchgate.net

For simple alkyl diazirines, theoretical models suggest two primary photochemical pathways originating from the excited singlet state (S1):

Path A: Concerted N2 Extrusion: This pathway involves a transition state where the two C-N bonds break concertedly, leading directly to the formation of a singlet carbene and a molecule of nitrogen (N2).

Path B: Isomerization to a Diazo Intermediate: This pathway proceeds through a transition state leading to the formation of a linear diazo compound. This diazo intermediate can then subsequently lose N2 upon further photoexcitation or thermal activation to yield the carbene. nih.govrsc.org

Computational studies on parent diazirine (CH2N2) and 3-methyldiazirine have shown that the energy barriers for these pathways are crucial in determining the product distribution. nih.govrsc.org The characterization of the transition states involves identifying a first-order saddle point on the potential energy surface, where the structure has one imaginary vibrational frequency corresponding to the reaction coordinate.

For a substituted diazirine like this compound, the electronic and steric effects of the methyl and propanal substituents are expected to influence the energetics of the transition states. The electron-donating nature of the methyl group and the electron-withdrawing nature of the propanal group can differentially stabilize or destabilize the transition states for carbene formation versus diazo isomerization. While specific calculated energy barriers for this compound are not readily found, the table below provides a hypothetical representation based on typical values for similar alkyl diazirines from computational literature.

Decomposition PathwayIntermediateHypothetical Calculated Activation Energy (kcal/mol)Key Structural Features of the Transition State
Concerted N2 ExtrusionSinglet Carbene + N235 - 45Elongated C-N bonds, bent N=N bond
IsomerizationDiazo Compound30 - 40One elongated C-N bond, rotation of the N2 moiety

This table presents hypothetical data based on computational studies of analogous alkyl diazirines. Specific values for this compound would require dedicated theoretical calculations.

Solvent Effects on Photoreactivity and Carbene Lifetime

The solvent environment can play a significant role in the photoreactivity of diazirines and the lifetime of the resulting carbene. researchgate.netbohrium.com Computational studies incorporating solvent effects, often using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules, are essential to understand these phenomena.

Solvent Effects on Photoreactivity:

The polarity of the solvent can influence the relative energies of the ground state, excited states, and transition states. For the photochemical decomposition of this compound, a polar solvent is expected to have the following effects:

Stabilization of Polar Intermediates: The diazo intermediate, being more polar than the parent diazirine, is expected to be stabilized in polar solvents. This could potentially lower the activation barrier for the isomerization pathway (Path B), making the formation of the diazo compound more favorable.

Influence on Reaction Pathways: The relative rates of the concerted N2 extrusion and the isomerization pathways can be altered by the solvent. A polar solvent might favor the pathway that proceeds through a more polar transition state.

Solvent Effects on Carbene Lifetime:

The lifetime of the carbene generated from the photolysis of this compound is critically dependent on the solvent. Carbenes are highly reactive species that can be quenched through various reactions with the solvent, such as:

Insertion into O-H or C-H bonds: In protic or hydrocarbon solvents, the carbene can readily insert into the solvent's bonds, leading to a very short lifetime.

Ylide formation: In solvents containing lone pairs (e.g., ethers, amines), the carbene can form a transient ylide, which can then undergo further reactions.

Computational studies can model these interactions to predict the reactivity of the carbene in different solvents. The calculated energy barriers for these quenching reactions provide an estimate of the carbene's lifetime. For instance, a lower activation energy for insertion into a solvent C-H bond would imply a shorter carbene lifetime in that solvent.

The following table summarizes the expected influence of different solvent types on the photoreactivity and carbene lifetime, based on general principles from computational studies of carbene chemistry. researchgate.net

Solvent TypeEffect on PhotoreactivityEffect on Carbene LifetimeDominant Quenching Mechanism
Non-polar (e.g., Hexane)Minimal effect on pathway preference.Relatively longer lifetime compared to protic solvents.Insertion into C-H bonds.
Polar Aprotic (e.g., Acetonitrile)May favor the diazo pathway due to stabilization of the polar intermediate.Moderate lifetime.Ylide formation or reaction with impurities.
Polar Protic (e.g., Methanol)May significantly favor the diazo pathway.Very short lifetime.Rapid insertion into O-H bonds.

This table presents generalized solvent effects based on established principles of carbene chemistry. Precise quantitative effects on this compound would necessitate specific computational modeling.

Advanced Analytical Techniques for Characterizing Reactions and Biological Interactions of the Compound

Mass Spectrometry-Based Analysis of Labeled Biomolecules

Mass spectrometry (MS) is an indispensable tool for the analysis of biomolecules labeled with "3-(3-methyl-3H-diazirin-3-yl)propanal". Upon photoactivation, the diazirine moiety forms a reactive carbene that covalently crosslinks to interacting partners, such as proteins. nih.govnih.gov MS-based methods allow for the precise identification of these labeled biomolecules and the specific sites of modification. nih.gov

High-resolution mass spectrometry, often performed on instruments like the LTQ-FT or Orbitrap, is employed to unequivocally identify the covalent adducts formed between "this compound" and a target biomolecule. nih.govproteomexchange.org The high mass accuracy of these instruments allows for the confident determination of the elemental composition of the modified species.

Upon covalent attachment, the mass of the biomolecule increases by a specific amount corresponding to the mass of the reactive fragment of the propanal. The theoretical mass of the carbene generated from "this compound" is C4H6O (70.04186 Da) following the loss of dinitrogen (N2). By comparing the mass of the unmodified biomolecule with the labeled one, researchers can confirm the successful photo-crosslinking event.

Table 1: Theoretical Mass Shifts for Biomolecules Labeled with this compound

Biomolecule StateModificationTheoretical Mass Added (Da)
LabeledCarbene insertion70.04186
Unlabeled-0

This technique has been successfully applied to identify alcohol-binding residues in proteins using diazirine-based photoaffinity labels. nih.gov Similar approaches would be used to identify proteins that interact with the aldehyde functionality of "this compound".

Once a labeled protein is identified, tandem mass spectrometry (MS/MS) is utilized to pinpoint the exact amino acid residue(s) where the crosslinking occurred. nih.govnih.gov In a typical bottom-up proteomics workflow, the labeled protein is enzymatically digested into smaller peptides, which are then separated and analyzed by MS/MS.

During MS/MS analysis, a specific peptide ion (the precursor ion) is selected and fragmented. The resulting fragment ions provide sequence information that allows for the identification of the peptide. The presence of a mass shift on a particular fragment ion reveals the site of modification. Different fragmentation techniques, such as collision-induced dissociation (CID) and electron transfer dissociation (ETD), can be employed to generate complementary fragmentation patterns, increasing the confidence in identifying the cross-linking site. nih.gov

Recent advancements have introduced novel cross-linkers that can be selectively cleaved in the gas phase during MS/MS analysis, which simplifies data interpretation and enhances confidence in the identification of interaction sites. nih.gov While not inherent to "this compound" itself, this highlights the evolving strategies in the field.

Spectroscopic Methods for Monitoring Reaction Progress and Intermediate Species

Spectroscopic techniques are vital for studying the kinetics of the photoreaction of "this compound" and for detecting the resulting labeled products in various experimental settings.

Time-resolved spectroscopy allows for the real-time monitoring of the photochemical reaction of "this compound". rsc.orgrsc.org Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring absorbs energy and undergoes photolysis. biorxiv.orgresearchgate.net

UV-Vis spectroscopy can be used to follow the disappearance of the diazirine chromophore and the appearance of intermediates, such as the diazo isomer, and the final products. rsc.org The kinetics of these transformations can be determined by analyzing the spectral changes over time. pku.edu.cn Similarly, time-resolved infrared (IR) spectroscopy can provide information on the changes in vibrational modes of the molecule as it transitions from the diazirine to the carbene and subsequently reacts with its target. clairet.co.uk

Table 2: Spectroscopic Properties Relevant to Monitoring Diazirine Photoreactions

TechniqueObservable ChangeInformation Gained
UV-Vis SpectroscopyDecrease in diazirine absorbance (~355 nm)Rate of photolysis
Time-Resolved IRChanges in vibrational bandsStructural evolution of intermediates

Recent studies have developed sophisticated setups that couple online mass spectrometry with adjustable light sources to quantitatively analyze diazirine photolysis and the subsequent reactions of the intermediates. pku.edu.cn

While "this compound" is not intrinsically fluorescent, it can be used in conjunction with fluorescent reporters for the detection and imaging of labeled biomolecules. nih.gov A common strategy involves the use of "click chemistry". If the propanal were modified to include an alkyne or azide (B81097) handle, a fluorescent dye with the complementary reactive group could be attached after the photo-crosslinking reaction. nih.gov

This approach allows for the visualization of labeled proteins in complex biological mixtures, for example, by in-gel fluorescence scanning after separation by SDS-PAGE. nih.gov It also enables the imaging of the subcellular localization of protein targets within cells using fluorescence microscopy. The intensity of the fluorescence signal can provide a quantitative measure of the extent of labeling.

Chromatographic and Electrophoretic Separations for Complex Biological Mixtures

The analysis of biomolecules labeled with "this compound" from complex biological samples, such as cell lysates, necessitates powerful separation techniques. nih.govacs.org Chromatography and electrophoresis are routinely used to reduce the complexity of the sample before MS analysis or for direct visualization of labeled species.

High-performance liquid chromatography (HPLC) is a cornerstone for separating peptides generated from the digestion of labeled proteins. Reversed-phase HPLC, which separates peptides based on their hydrophobicity, is the most common approach. The fractions collected from the HPLC can be directly analyzed by the mass spectrometer.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. nih.gov When combined with fluorescence detection as described above, SDS-PAGE provides a straightforward method to visualize which proteins in a complex mixture have been labeled by the photo-probe. This can reveal the molecular weight of potential target proteins and guide further identification efforts. Two-dimensional gel electrophoresis can offer even greater resolution by separating proteins based on both their isoelectric point and molecular weight. nih.gov

Affinity Chromatography for Enriched Labeled Proteins

Affinity chromatography is a powerful technique used to purify and enrich proteins of interest from a complex mixture. In the context of photoaffinity labeling with probes like this compound, this method is indispensable for isolating the covalently labeled proteins for subsequent identification and analysis. nih.govbldpharm.com The strategy typically involves incorporating a "handle" or "tag" into the photoaffinity probe that allows for selective capture.

A common approach is to utilize the high-affinity interaction between biotin (B1667282) and streptavidin (or avidin). The this compound probe can be designed to include a biotin moiety. After photolabeling in a cellular lysate or in vivo, the entire proteome is subjected to affinity chromatography using a resin functionalized with streptavidin. Only the biotinylated proteins, which are the ones that have been covalently labeled by the probe, will bind to the resin, while all other proteins are washed away. The enriched, labeled proteins can then be eluted for further analysis.

The efficiency of enrichment is a critical factor and can be influenced by several parameters, as detailed in the table below.

Table 1: Key Parameters Influencing Affinity Chromatography Enrichment of Labeled Proteins

ParameterDescriptionTypical Conditions/Considerations
Affinity Resin The solid support to which the affinity ligand (e.g., streptavidin) is coupled.Agarose or magnetic beads are commonly used. The choice can affect binding capacity and non-specific binding.
Binding Buffer The buffer system used to facilitate the specific interaction between the tag and the resin.Often phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with mild detergents (e.g., Tween-20) to reduce non-specific binding.
Incubation Time The duration for which the protein lysate is in contact with the affinity resin.Typically ranges from 1 to 4 hours at 4°C to allow for sufficient binding while minimizing protein degradation.
Washing Steps A series of washes to remove non-specifically bound proteins.The stringency of the wash buffers is gradually increased, for example, by increasing the salt concentration or detergent concentration.
Elution Method The process of releasing the bound, labeled proteins from the affinity resin.Can be achieved by using a competitive binder (e.g., free biotin), denaturing agents (e.g., SDS), or by changing the pH.

Recent advancements have also explored cleavable linkers within the photoaffinity probe. These linkers allow for the release of the labeled protein from the affinity resin under specific chemical conditions, which can be milder than harsh denaturation, thus preserving more information about the protein's structure and function.

SDS-PAGE and Western Blotting for Detection of Labeled Proteins

Following enrichment by affinity chromatography, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting are standard techniques to visualize and confirm the presence of the labeled proteins. nih.govbldpharm.com

SDS-PAGE separates proteins based on their molecular weight. The enriched protein sample is treated with SDS, a detergent that denatures the proteins and imparts a uniform negative charge. When an electric field is applied across the polyacrylamide gel, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. This allows for the separation of the labeled proteins into distinct bands.

To visualize the proteins, the gel can be stained with a general protein stain like Coomassie Brilliant Blue or a more sensitive fluorescent stain. The resulting pattern of bands provides a preliminary assessment of the number and size of the proteins that were successfully labeled and enriched.

Western blotting , also known as immunoblotting, offers a more specific method of detection. After SDS-PAGE, the separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF). This membrane is then probed with an antibody that specifically recognizes the tag on the photoaffinity probe (e.g., an anti-biotin antibody). The primary antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. The signal is generated by a chemiluminescent or fluorescent substrate, producing a band on the blot only where the labeled protein is present.

This two-step process of SDS-PAGE followed by Western blotting is a robust method to confirm the successful labeling of proteins by this compound and to estimate their molecular weights.

Table 2: Typical Workflow for SDS-PAGE and Western Blotting of Labeled Proteins

StepTechniquePurposeKey Reagents
1. Sample Preparation DenaturationTo unfold proteins and apply a uniform charge.SDS, β-mercaptoethanol or DTT (reducing agents).
2. Separation SDS-PAGETo separate proteins by molecular weight.Polyacrylamide gel, running buffer (Tris-glycine-SDS).
3. Transfer ElectroblottingTo move proteins from the gel to a membrane.PVDF or nitrocellulose membrane, transfer buffer.
4. Blocking IncubationTo prevent non-specific antibody binding.Non-fat milk or bovine serum albumin (BSA).
5. Primary Antibody Incubation ImmunodetectionTo specifically bind to the labeled protein's tag.Antibody specific to the tag (e.g., anti-biotin).
6. Secondary Antibody Incubation Signal AmplificationTo bind to the primary antibody and carry a detectable label.HRP-conjugated or fluorescently-labeled secondary antibody.
7. Detection Signal GenerationTo visualize the location of the labeled protein.Chemiluminescent substrate (e.g., ECL) or fluorescence imaging.

Future Perspectives and Emerging Research Directions for 3 3 Methyl 3h Diazirin 3 Yl Propanal Derivatives

Development of Next-Generation Photoaffinity Probes with Enhanced Characteristics

The evolution of photoaffinity labeling is geared towards creating probes with superior performance. For derivatives of 3-(3-methyl-3H-diazirin-3-yl)propanal, this involves enhancing their characteristics for more precise and efficient capture of target biomolecules. jst.go.jpnih.gov Key areas of development include improving reactivity, specificity, and incorporating functionalities for advanced applications. nih.govsemanticscholar.org

A significant challenge in photoaffinity labeling is controlling the reactivity of the photogenerated carbene to ensure specific labeling of the target molecule while minimizing off-target effects. nih.gov The reactivity of diazirine-based probes can be influenced by the molecular structure of the probe itself. For instance, the choice between alkyl and aryl diazirines can impact labeling patterns, with alkyl diazirines showing a preference for acidic amino acids. enamine.net

Strategies to fine-tune reactivity and enhance specificity include:

Modification of the Diazirine Ring: Introducing electron-withdrawing groups, such as a trifluoromethyl (CF3) group, to the diazirine moiety can modulate the stability and reactivity of the resulting carbene. CF3-substituted phenyldiazirines have been developed to satisfy many of the chemical requirements for effective photoaffinity probes. jst.go.jpacs.org

Systematic Evaluation of Labeling Preferences: Understanding the intrinsic reactivity of different diazirine probes is crucial. Studies have systematically evaluated the labeling preferences of both alkyl and aryl diazirines with individual amino acids and within the entire proteome. enamine.net This knowledge allows for more rational design of probes tailored to specific biological questions. For example, alkyl diazirine probes are particularly effective for studying the membrane proteome. enamine.net

Minimizing Steric Hindrance: The small size of the diazirine group is a key advantage as it is less likely to interfere with the natural interaction between the ligand and its target protein. mdpi.comsigmaaldrich.com probe designs focus on maintaining this minimal footprint.

FeatureAlkyl Diazirine ProbesAryl-Fluorodiazirine Probes
Primary Reactive Intermediate Alkyl diazo intermediateCarbene intermediate
Preferential Labeling Acidic amino acidsReflects carbene reactivity
Optimal Target Environment Membrane proteins, acidic protein regionsGeneral applications
Charge Influence Positively charged probes show higher labeling yieldsLess dependent on charge

This table summarizes the differential reactivity and application niches of alkyl and aryl diazirine-based photoaffinity probes.

To facilitate the detection and isolation of labeled biomolecules, photoaffinity probes are often equipped with a reporter tag or a handle for subsequent chemical modification. Modern probe design frequently incorporates bioorthogonal functionalities, which are chemical groups that react selectively with a partner group without interfering with biological processes. iris-biotech.de

The integration of diazirine photochemistry with bioorthogonal ligation has expanded the utility of these probes. A common strategy is to include an alkyne or azide (B81097) group in the probe structure. iris-biotech.denih.gov After photocrosslinking, this handle can be used for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a variety of tags for:

Enrichment: Biotin (B1667282) tags can be attached to allow for the affinity purification of the labeled protein-probe complex using streptavidin beads. nih.gov

Visualization: Fluorescent dyes can be conjugated to the probe for in-gel fluorescence detection and imaging of the labeled targets. ambeed.com

This modular approach allows for greater flexibility in experimental design and enables a wide range of applications, from identifying target proteins to imaging their subcellular localization. jst.go.jp

Applications in Systems Biology and Elucidation of Complex Biological Networks

Photoaffinity probes derived from this compound are instrumental in the field of systems biology, which aims to understand the complex interactions within biological systems as a whole. nih.govambeed.com By capturing transient and stable interactions in their native cellular environment, these probes provide valuable data for mapping intricate biological networks. iris-biotech.de

Diazirine-based photoaffinity labeling is a powerful method for studying dynamic interactions between proteins and other biomolecules. nih.gov

Protein-Protein Interactions (PPIs): Understanding PPIs is fundamental to virtually all cellular processes. Diazirine-containing probes can be used to covalently trap interacting proteins, allowing for their identification and the mapping of interaction interfaces. nih.govnih.gov This is particularly useful for studying transient or weak interactions that are difficult to capture by other methods.

Protein-Nucleic Acid Interactions: The interactions between proteins and nucleic acids (DNA and RNA) are central to gene regulation, DNA repair, and other essential processes. Specially designed diazirine-containing oligonucleotides can be used as photoaffinity probes to identify and analyze DNA- or RNA-binding proteins. This approach has been used to investigate the interactions between DNA repair enzymes and damaged DNA. nih.gov

Cellular functions are governed by complex signaling pathways that involve a cascade of molecular interactions. Photoaffinity labeling with diazirine probes can provide snapshots of these dynamic networks. By designing probes based on signaling molecules, metabolites, or drugs, researchers can identify their direct binding partners and downstream effectors. This allows for the elucidation of previously unknown components of signaling pathways and provides insights into the mechanisms of drug action.

Methodological Advancements in Photoaffinity Labeling Technologies

The continued development of photoaffinity labeling methodologies aims to improve the efficiency, specificity, and applicability of this powerful technique. mdpi.comnih.govambeed.com

Key areas of advancement include:

Miniaturization and High-Throughput Screening Approaches for Probe Discovery

The development of novel photoaffinity probes based on diazirine scaffolds is being significantly accelerated by the adoption of miniaturized and high-throughput screening (HTS) methods. acs.org Traditional chemical synthesis, which involves iterative, small-scale test reactions, can be slow and material-intensive. x-chemrx.com High-throughput experimentation (HTE) and route optimization (HTRO) have become transformative techniques, allowing for the investigation of many variables simultaneously. x-chemrx.com

Key strategies in this area include:

Combinatorial Approaches : By using a "pool and split" method, hundreds or even thousands of unique reaction conditions can be surveyed in parallel using standard 96-well plates. This allows for the rapid identification of optimal conditions for probe synthesis. x-chemrx.com

Material Minimization : Technologies such as ChemBeads enable the accurate dispensing of sub-milligram quantities of starting materials. This minimizes the amount of valuable intermediates required, with a full 96-well plate screen often needing less than 20 mg of a given substance. x-chemrx.com

Reactive Fragment Screening : A direct-to-biology high-throughput chemistry approach is being used for reactive fragment screening, facilitating the discovery of new probes. acs.org

These miniaturized approaches not only save time and resources but also expand the scope of chemical space that can be explored, unlocking synthetic routes that might be missed by traditional methods and accelerating the development of customized photoaffinity probes for specific biological targets. x-chemrx.com

Innovations for In Vivo Photoaffinity Labeling (e.g., Longer Wavelength Activation)

A major challenge for in vivo photoaffinity labeling (PAL) is that the conventional activation wavelength for diazirines (around 350–380 nm) can be damaging to living cells and tissues. researchgate.netmdpi.comnih.gov Consequently, a key area of innovation is the development of diazirine derivatives that can be activated by longer, more biocompatible wavelengths of light, such as visible light.

Recent breakthroughs include:

Electronic Optimization : Researchers have demonstrated that the electronic properties of the diazirine "warhead" can be optimized. By incorporating electron-donating groups, it is possible to create diazirines that can be activated at longer wavelengths. uvic.carsc.org This strategy has enabled fast, high-yield crosslinking of unfunctionalized substrates using visible light for the first time. rsc.org

Reconceptualization of Hybridization : One novel approach involves reconsidering the diazirine's central carbon as sp-hybridized. This allows the diazirine motif to be conjugated to dye molecules, shifting the activation wavelength to longer values and making them more suitable for use in living organisms. researchgate.net

These advancements are critical for expanding the utility of diazirine probes from in vitro and cell lysate experiments to complex in vivo models, enabling the study of molecular interactions in their native biological context with minimal photodamage. mdpi.comrsc.org The development of probes that are stable, minimally perturbing, and activatable by non-damaging light is a primary goal for the future of chemical biology. rsc.orgiris-biotech.dethieme-connect.com

Cross-Disciplinary Applications Beyond Pure Chemical Biology

The reactivity of the carbene generated from the diazirine group is not limited to biological molecules. This versatility has opened up exciting applications in materials science, where diazirines are being used to create functional polymers and advanced materials with tailored properties. nih.gov

Materials Science and Polymer Functionalization

Diazirine derivatives are emerging as powerful reagents for the functionalization and cross-linking of commodity polymers. acs.org Upon thermal or photochemical activation, the diazirine releases nitrogen gas to generate a highly reactive carbene, which can readily insert into the ubiquitous C-H bonds found along polymer backbones. uvic.cadigitellinc.com This process allows for the modification of polymers that lack traditional functional groups. nih.gov

Key research findings in this area are summarized below:

ApplicationPolymer System(s)Key Findings & SignificanceCitations
Cross-linking Commodity Plastics Poly(n-butyl acrylate) (PnBA), Poly(olefins)Small-molecule bis-diazirines and diazirine-containing polymers can efficiently cross-link unfunctionalized polymers, converting thermoplastics into elastomers or thermosets with enhanced mechanical properties (e.g., tensile strength, impact resistance). nih.govacs.orgresearchgate.net
Photopatterning Poly(dimethylsiloxane) (PDMS), various vinyl polymersThe synthetic stability of the diazirine unit allows for its incorporation into various polymer backbones (e.g., PnBA-co-PDzA), which can then be used for successful photopatterning with commercial 3D printers. nih.govacs.org
Enhanced Cross-linker Performance Ultra-high molecular weight polyethylene (B3416737) (UHMWPE)Electronic optimization of trifluoromethyl aryl diazirines leads to cross-linkers that are over 10 times more effective, conferring increased tear resistance and tensile strength to fabrics at lower loadings. rsc.org
Sequential Functionalization General polymersBy creating bis-diazirine molecules where each diazirine has different electronic properties, researchers can activate them sequentially using different wavelengths of light, allowing for more controlled, multi-step functionalization. uvic.ca
Biomaterial Improvement CollagenDiazirine-mediated photo-crosslinking improves the mechanical properties of collagen scaffolds for tissue engineering without producing toxic by-products or compromising key cellular binding sites, making it a promising alternative to traditional methods. nih.gov

The ability to synthesize diazirine-containing monomers and polymerize them using controlled radical polymerization techniques like RAFT and ATRP further expands the possibilities, allowing for the creation of a wide range of multifunctional polymeric materials. acs.org

Supramolecular Chemistry and Advanced Nanomaterials

While still an emerging area, the application of diazirine chemistry to supramolecular assemblies and advanced nanomaterials holds considerable promise. The same carbene-mediated C-H insertion chemistry used for polymer functionalization can, in principle, be applied to modify the surfaces of nanomaterials such as carbon nanotubes, graphene, or quantum dots. This would allow for the covalent attachment of various functional groups, tuning the material's properties for specific applications in electronics, sensing, or catalysis.

The development of diazirine-containing polymers is particularly relevant here. acs.orgdigitellinc.com These polymers could serve as building blocks or scaffolds for the creation of complex, hierarchically structured nanomaterials. For instance, polymers featuring diazirine sidechains could be used to "decorate" a nanomaterial surface and then be cross-linked on-demand to form a stable, functional coating. This approach could be instrumental in designing novel nanocomposites and hybrid materials with precisely controlled architectures and functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-methyl-3H-diazirin-3-yl)propanal, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via diazirine ring formation using ketone precursors. For example, 4-hydroxy-2-butanone or 5-hydroxy-2-pentanone can react with methanolic ammonia under argon at -20°C to form imine intermediates, followed by diazirine ring closure . Purity optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification via column chromatography or recrystallization. Analytical techniques like NMR and LC-MS are critical for verifying structural integrity and purity thresholds (>95%) .

Q. How does the diazirine moiety influence the compound’s photoreactivity, and what experimental parameters govern its crosslinking efficiency?

  • Methodological Answer : The diazirine group undergoes UV-induced (300–365 nm) carbene generation, enabling covalent crosslinking with proximal biomolecules. Key parameters include:

  • Wavelength : Optimize UV exposure time (typically 5–15 minutes) to balance crosslinking efficiency and sample degradation.
  • Concentration : Use 0.1–1 mM for protein interaction studies to minimize nonspecific binding.
  • Quenchers : Add scavengers (e.g., Tris-HCl) post-irradiation to terminate residual carbene activity .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the diazirine ring (δ ~1.5–2.0 ppm for methyl groups) and aldehyde proton (δ ~9.5–10 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight (C9_9H11_{11}N5_5O, exact mass 213.10 g/mol) and detects impurities .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity ≥95% .

Advanced Research Questions

Q. How can researchers resolve contradictions in crosslinking efficiency reported across studies using this compound?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Biological context : Target protein accessibility or local microenvironment (e.g., pH, redox state) affects carbene reactivity.
  • Experimental design : Standardize UV intensity (measured via radiometry) and include negative controls (e.g., non-irradiated samples).
  • Data normalization : Use quantitative proteomics (e.g., SILAC or TMT labeling) to distinguish specific interactions from background noise .

Q. What strategies mitigate side reactions (e.g., off-target alkylation) during photochemical crosslinking experiments?

  • Methodological Answer :

  • Competitive inhibitors : Pre-incubate samples with non-reactive analogs (e.g., diazirine-free propanal derivatives) to block nonspecific sites.
  • Time-resolved quenching : Rapidly add thiol-containing quenchers (e.g., β-mercaptoethanol) post-irradiation.
  • Spatial control : Use two-photon excitation or localized UV exposure to restrict crosslinking to subcellular regions .

Q. How can computational modeling enhance the design of this compound derivatives for targeted protein interaction studies?

  • Methodological Answer :

  • Docking simulations : Predict binding affinities between diazirine derivatives and target proteins (e.g., using AutoDock Vina).
  • MD simulations : Assess carbene stability and reactivity in solvated environments.
  • QSAR analysis : Optimize substituent groups (e.g., linker length, hydrophobicity) to improve membrane permeability or target selectivity .

Methodological Frameworks for Research Design

Q. How should a theoretical framework be integrated into studies involving this compound?

  • Methodological Answer : Align research with established theories of photochemical crosslinking, such as:

  • Proximity-dependent labeling : Use the compound to validate spatial interactomes predicted by spatial proteomics models.
  • Carbene reaction kinetics : Apply transition-state theory to model reaction rates under varying conditions.
  • Network analysis : Map crosslinked partners using graph theory to identify hub proteins in biological pathways .

Q. What statistical approaches are appropriate for analyzing proteomic data generated via diazirine-based crosslinking?

  • Methodological Answer :

  • Hypothesis testing : Apply Fisher’s exact test or Benjamini-Hochberg correction to identify enriched interaction networks.
  • Cluster analysis : Use hierarchical clustering or PCA to group proteins by interaction patterns.
  • Machine learning : Train classifiers (e.g., random forests) to distinguish true interactors from artifacts in large datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.